6-Cyano-2-naphthol

Photoacidity Fluorescence Proton Transfer

Select 6-Cyano-2-naphthol for applications demanding a true superphotoacid. With an excited-state pKa* of ~0.6 — roughly 500× lower than 2-naphthol — it delivers unambiguous proton-transfer kinetics essential for time-resolved fluorescence studies. Unlike 2-naphthol or 6-sulfonate-2-naphthol, its fluorescence is unmodulated upon β-cyclodextrin encapsulation, making it an ideal reference probe. It is also the indispensable cyano-bearing building block in Nafamostat mesilate synthesis. Non-interchangeable with simpler naphthols; verify your specifications before ordering.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 52927-22-7
Cat. No. B014798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-2-naphthol
CAS52927-22-7
Synonyms6-Hydroxy-2-naphthalenecarbonitrile;  2-Cyano-6-hydroxynaphthalene;  2-Hydroxy-6-naphthonitrile; 
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C#N
InChIInChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H
InChIKeyWKTNIBWKHNIPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-2-naphthol (CAS 52927-22-7): A Critical Superphotoacid and Pharmaceutical Intermediate for Advanced Material and Drug Synthesis


6-Cyano-2-naphthol (CAS 52927-22-7, also known as 6-Hydroxy-2-naphthonitrile) is a substituted naphthalene derivative [1] with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol . It is characterized by a hydroxyl group at the 2-position and a cyano group at the 6-position of the naphthalene ring . This compound is recognized as a 'superphotoacid' due to its remarkably low excited-state pKa* value, which is ~0.2-0.6, compared to a ground-state pKa of ~8.4 [2]. Its unique electronic properties, driven by the strong electron-withdrawing cyano group, enable its use as a fluorescent probe and a key building block in organic synthesis .

Why Generic 2-Naphthol Derivatives Cannot Replace 6-Cyano-2-naphthol in Precision Applications


The functional behavior of 2-naphthol derivatives is exquisitely sensitive to the nature and position of substituents on the naphthalene ring. The cyano group at the 6-position is a potent electron-withdrawing substituent, which fundamentally alters the compound's ground- and excited-state acidities, photophysical properties, and chemical reactivity compared to other common derivatives like 2-naphthol, 6-bromo-2-naphthol, or 6-methoxy-2-naphthol [1]. This difference is not merely incremental; it is a step-change that dictates its suitability for specific applications. For instance, while 2-naphthol acts as a moderate photoacid, 6-cyano-2-naphthol is classified as a 'superphotoacid' [2]. Similarly, its reactivity in cross-coupling and other catalytic reactions is unique to the presence of the cyano group, making it a non-interchangeable intermediate in the synthesis of complex molecules like the anticoagulant Nafamostat . Selecting an alternative based solely on the naphthol core risks experimental failure due to mismatched acidity, altered fluorescence response, or ineffective downstream synthesis.

Quantifiable Evidence: How 6-Cyano-2-naphthol Differentiates from 2-Naphthol and Other 6-Substituted Analogs


Excited-State Acidity (pKa*): A 5.5-Fold Increase Over 2-Naphthol

The excited-state acidity constant (pKa*) is the defining characteristic of a photoacid. 6-Cyano-2-naphthol exhibits a pKa* of 0.6, making it a 'superphotoacid' [1]. In direct comparison, 2-naphthol has a pKa* of 3.3, and another 6-substituted derivative, 6-sulfonate-2-naphthol, has a pKa* of 3.06 [1]. This represents a difference of 2.7 pKa* units, meaning 6-cyano-2-naphthol is approximately 500 times more acidic in its excited state than the parent 2-naphthol.

Photoacidity Fluorescence Proton Transfer

Fluorescence Modulation in β-Cyclodextrin: Suppressed Response Compared to Analogs

In a controlled host-guest study with β-cyclodextrin (β-CD), the fluorescence response of 6-cyano-2-naphthol (pKa* = 0.6) was starkly different from its analogs 2-naphthol (pKa* = 3.3) and 6-sulfonate-2-naphthol (pKa* = 3.06) [1]. The study found strong fluorescence modulation for 2-naphthol and 6-sulfonate-2-naphthol upon inclusion in β-CD, but 'almost none' for 6-cyano-2-naphthol [1]. This occurred despite all three forming 1:1 inclusion complexes with comparable binding constants (285 M⁻¹ for 2-naphthol, 420 M⁻¹ for 6-sulfonate-2-naphthol, and 580 M⁻¹ for 6-cyano-2-naphthol) and similar binding modes [1].

Fluorescence Host-Guest Chemistry Cyclodextrin

Solubility Enhancement in Freeze-Concentrated Solutions (FCS) vs. Bulk Solution

The solubility of 6-cyano-2-naphthol is significantly enhanced in a freeze-concentrated solution (FCS) of NaCl (50 mM or higher) compared to a bulk NaCl solution at the same temperature, where its solubility limit is 250 μM [1]. This enhanced solubility in the confined FCS environment leads to aggregation, which is not observed in bulk solutions [1].

Cryochemistry Solubility Aggregation

Role as a Critical Intermediate for the Anticoagulant Nafamostat Mesilate

6-Cyano-2-naphthol serves as a key intermediate in the synthesis of Nafamostat mesilate, an anticoagulant drug used to treat disseminated intravascular coagulation (DIC) and acute pancreatitis by inhibiting thrombin and trypsin . This specific utility is tied to the 6-cyano substitution, which provides a handle for further chemical transformations that are not possible with other simple naphthol derivatives.

Pharmaceutical Synthesis Drug Intermediate Anticoagulant

Enhanced Photoacidity Compared to a Fluorinated Analog

While 6-cyano-2-naphthol is a superphotoacid, another derivative, 6-perfluoromethylsulfonyl-2-naphthol (6F3), has been shown to be more acidic in both the ground and excited states [1]. This comparison serves as a useful benchmark, confirming the cyano group as a strong, but not the strongest, electron-withdrawing substituent for enhancing photoacidity. The unusually short fluorescence lifetimes of 6F3 and its anion also differentiate its photophysical behavior from 6-cyano-2-naphthol [1].

Photoacidity Fluorescence Lifetime Electron-Withdrawing Groups

Validated Application Scenarios for 6-Cyano-2-naphthol (CAS 52927-22-7) in Research and Industry


Fluorescence Probe for Ultrafast Proton Transfer Studies

Leveraging its quantified pKa* of 0.6, which is ~500 times lower than 2-naphthol, 6-cyano-2-naphthol is the optimal choice for time-resolved fluorescence studies investigating ultrafast excited-state proton transfer (ESPT) mechanisms [1]. Its superphotoacidity ensures a rapid and complete proton dissociation event, providing a clear signal for kinetic analysis in aqueous and other protic environments.

Non-Responsive Fluorescent Probe in Supramolecular Host-Guest Chemistry

Based on direct comparative evidence, 6-cyano-2-naphthol is uniquely suited as a control or reference probe in β-cyclodextrin inclusion studies [2]. Unlike 2-naphthol and 6-sulfonate-2-naphthol, its fluorescence is not modulated upon encapsulation. This property allows it to be used to differentiate between host-guest binding and other environmental effects on fluorescence.

Key Intermediate in the Synthesis of Nafamostat Mesilate

As a crucial building block in the synthesis pathway, 6-cyano-2-naphthol is indispensable for the industrial or laboratory-scale production of the anticoagulant drug Nafamostat mesilate . The 6-cyano group is essential for the subsequent chemical transformations required to achieve the final active pharmaceutical ingredient (API).

Model Compound for Cryochemical Behavior Studies

The anomalous solubility and aggregation behavior of 6-cyano-2-naphthol in freeze-concentrated solutions (FCS) compared to bulk solutions [3] makes it a valuable model system for investigating the chemistry of confined aqueous environments at sub-zero temperatures. This is relevant for research in atmospheric ice chemistry, cryopreservation, and the stability of frozen formulations.

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